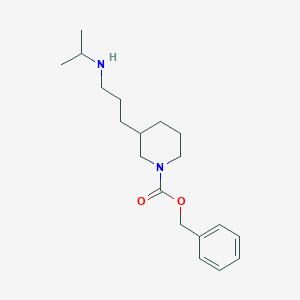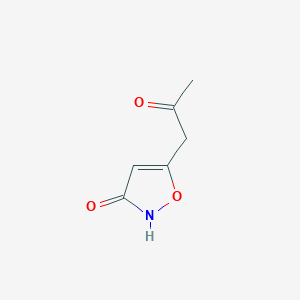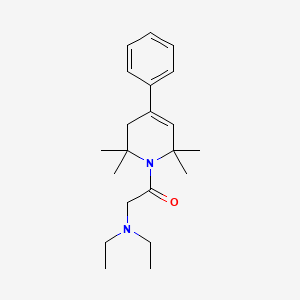![molecular formula C14H24N2 B13956140 8,8'-Bi-8-azabicyclo[3.2.1]octane CAS No. 56847-10-0](/img/structure/B13956140.png)
8,8'-Bi-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Bi-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 8,8’-Bi-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective synthesis from acyclic starting materials that contain all the required stereochemical information. This method allows for the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives, which directly generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods: Industrial production of this compound often relies on catalytic asymmetric synthesis. For example, the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma,delta-ynones is a notable method . This reaction is catalyzed by a combination of PtCl2-Walphos and AgSbF6, leading to the formation of 8-oxabicyclo[3.2.1]octane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8’-Bi-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Wissenschaftliche Forschungsanwendungen
8,8’-Bi-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8,8’-Bi-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . The compound’s unique structure allows it to bind to the active site of NAAA, thereby inhibiting its activity and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
8-Azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the bi-8-azabicyclo moiety.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This derivative includes a chlorine atom and a methyl group, which alter its chemical properties.
1-Boc-3-Cyano-4-hydroxypyrrolidine: Another related compound with a different functional group arrangement.
Uniqueness: 8,8’-Bi-8-azabicyclo[3.2.1]octane is unique due to its bi-8-azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
56847-10-0 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
8-(8-azabicyclo[3.2.1]octan-8-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H24N2/c1-3-11-7-8-12(4-1)15(11)16-13-5-2-6-14(16)10-9-13/h11-14H,1-10H2 |
InChI-Schlüssel |
BFHSMHZOHHCXOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)N2N3C4CCCC3CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)


![3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)

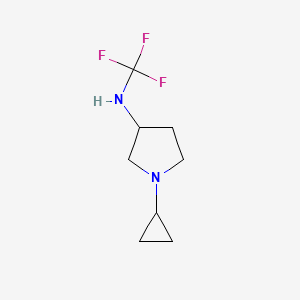
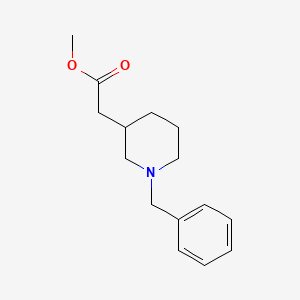
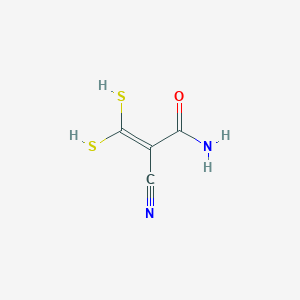
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
